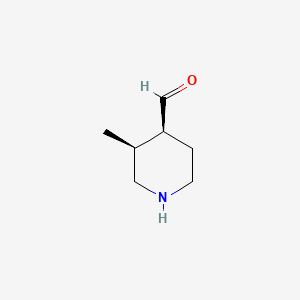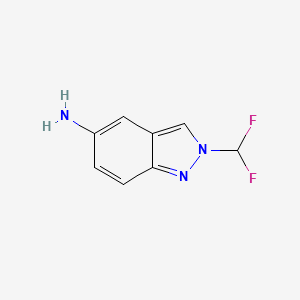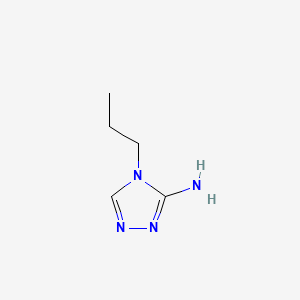
4H-1,2,4-Triazol-3-amine, 4-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Propyl-4H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C₅H₁₀N₄ and a molecular weight of 126.1597 g/mol . It belongs to the class of triazole compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Propyl-4H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyl silica with 3-amino-1,2,4-triazole . The reaction is typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-Propyl-4H-1,2,4-triazol-3-amine often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Propyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
4-Propyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Propyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4H-1,2,4-Triazole, 3-amino-4-methyl-: This compound has a similar structure but with a methyl group instead of a propyl group.
4H-1,2,4-Triazole, 3-amino-4-ethyl-: This compound has an ethyl group instead of a propyl group.
Uniqueness
4-Propyl-4H-1,2,4-triazol-3-amine is unique due to its specific propyl group, which can influence its chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
Properties
CAS No. |
58661-97-5 |
|---|---|
Molecular Formula |
C5H10N4 |
Molecular Weight |
126.16 g/mol |
IUPAC Name |
4-propyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-4-7-8-5(9)6/h4H,2-3H2,1H3,(H2,6,8) |
InChI Key |
SFYKXXAKLXIRDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NN=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
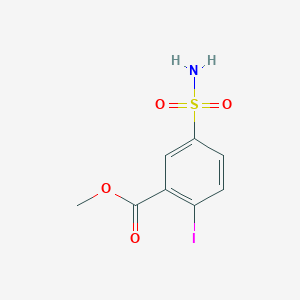
![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
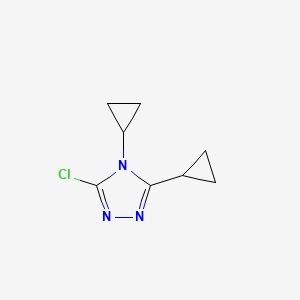
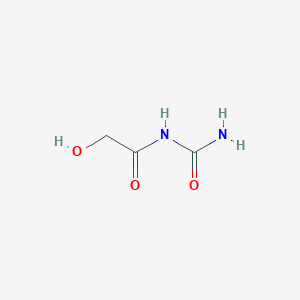
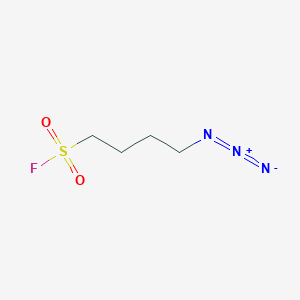



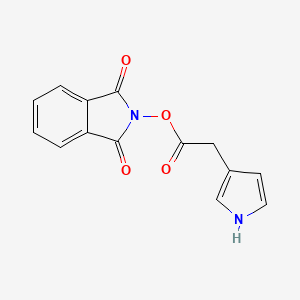
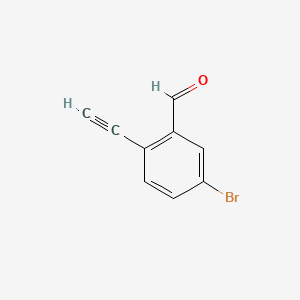
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
